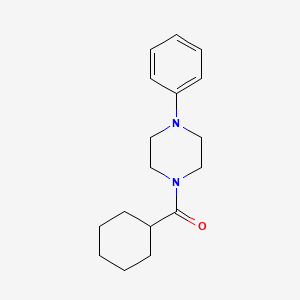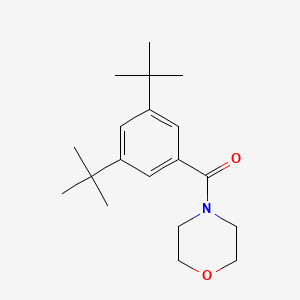
1-(cyclohexylcarbonyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylcarbonyl)-4-phenylpiperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to selectively block the activity of certain serotonin and dopamine receptors, which may contribute to its therapeutic effects in psychiatric disorders. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to modulate the activity of glutamate receptors, which may be involved in its potential use as a tool compound in neuroscience research.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models and human studies. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may be involved in its potential therapeutic effects in stress-related disorders.
実験室実験の利点と制限
1-(cyclohexylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments, including its selectivity for certain neurotransmitter receptors and its potential use as a tool compound in neuroscience research. However, 1-(cyclohexylcarbonyl)-4-phenylpiperazine also has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
将来の方向性
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-phenylpiperazine, including further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a tool compound in neuroscience research. Future research may also focus on developing new synthesis methods for 1-(cyclohexylcarbonyl)-4-phenylpiperazine to improve its purity and yield, as well as investigating its potential toxicity and safety profile. Additionally, further research may be needed to fully understand the mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine and its effects on neurotransmitter systems in the brain.
合成法
1-(cyclohexylcarbonyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of cyclohexanone and phenylhydrazine in the presence of a catalyst, or the reaction of phenylpiperazine and cyclohexanecarbonyl chloride. The purity and yield of 1-(cyclohexylcarbonyl)-4-phenylpiperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and substance abuse. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been studied for its potential use as a tool compound in neuroscience research, as it can be used to selectively block the activity of certain neurotransmitter receptors.
特性
IUPAC Name |
cyclohexyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRDWJFEKSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)